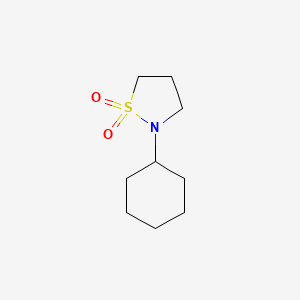
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is a heterocyclic compound with the molecular formula C9H17NO2S. It is a derivative of isothiazolidine, characterized by the presence of a cyclohexyl group and a sulfone functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with sulfur dioxide and formaldehyde, followed by cyclization to form the isothiazolidine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of isothiazolidine, 2-cyclohexyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiazolidine, 1,1-dioxide: Lacks the cyclohexyl group but shares similar chemical properties.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains an amino group and exhibits different reactivity.
1,1-Dioxoisothiazolidine: Another derivative with distinct structural features.
Uniqueness
Isothiazolidine, 2-cyclohexyl-, 1,1-dioxide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
73825-52-2 |
|---|---|
Formule moléculaire |
C9H17NO2S |
Poids moléculaire |
203.30 g/mol |
Nom IUPAC |
2-cyclohexyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)8-4-7-10(13)9-5-2-1-3-6-9/h9H,1-8H2 |
Clé InChI |
RGCKILOYRYXFHB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCCS2(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


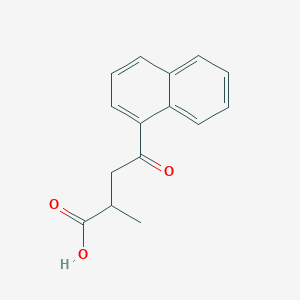

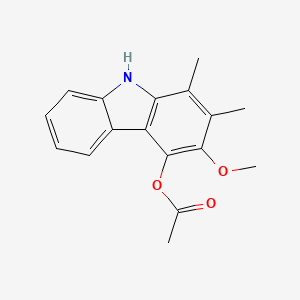

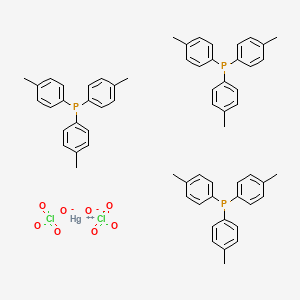
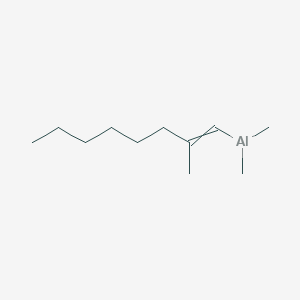
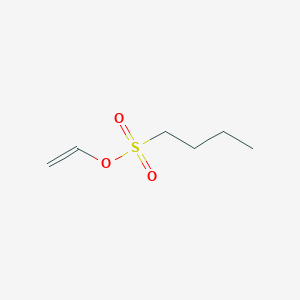
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
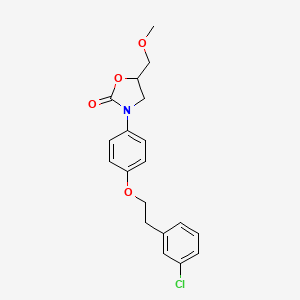
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

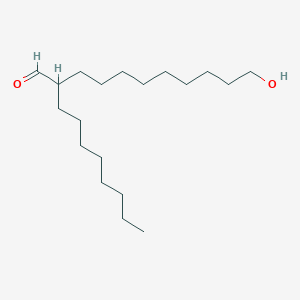

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
